Obligate vs. Non-Obligate Chain Termination: 3'-O-Methyl-CTP Compared to 2'-O-Methyl-CTP
3'-O-Methyl-CTP functions as an obligate (immediate) chain terminator upon incorporation by RNA polymerases because the 3'-methoxy group cannot serve as a nucleophile for the next phosphodiester bond. By contrast, 2'-O-methyl-CTP retains the 3'-OH and permits continued elongation, resulting in delayed termination at best. This mechanistic distinction was experimentally validated using the uridine cognates: 3'-OMe-UTP produced immediate termination of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), whereas 2'-OMe-UTP produced only delayed termination in the same assay system [1]. The cytidine analogs are expected to follow the identical structure–activity relationship, as the modification site—not the nucleobase—governs the termination phenotype [2].
| Evidence Dimension | Chain termination phenotype (RNA-dependent RNA polymerase) |
|---|---|
| Target Compound Data | 3'-O-Methyl-CTP: obligate (immediate) chain terminator (class-level inference from 3'-OMe-UTP data) |
| Comparator Or Baseline | 2'-O-Methyl-CTP: non-obligate (delayed) chain terminator (class-level inference from 2'-OMe-UTP data); unmodified CTP: full elongation (natural substrate) |
| Quantified Difference | Qualitative categorical difference: immediate termination vs. delayed termination vs. no termination. In the SARS-CoV-2 RdRp MALDI-TOF-MS extension assay, 3'-OMe-UTP produced distinct strong termination peaks; 2'-OMe-UTP showed delayed termination; 2'-F-dUTP showed no termination [1]. |
| Conditions | SARS-CoV-2 and SARS-CoV RNA-dependent RNA polymerase (RdRp) in vitro extension assay with MALDI-TOF-MS detection [1]. Class-level inference extended to 3'-O-Methyl-CTP based on conserved polymerase active-site architecture [2]. |
Why This Matters
For experimental designs requiring definitive, position-specific chain termination (e.g., transcription roadblock assays, RNA sequencing ladders, or antiviral mechanism studies), 3'-O-Methyl-CTP is the correct procurement choice—2'-O-Methyl-CTP cannot achieve the same outcome.
- [1] Chien M, Anderson TK, Jockusch S, Tao C, Li X, Kumar S, Russo JJ, Kirchdoerfer RN, Ju J. Nucleotide Analogues as Inhibitors of SARS-CoV-2 Polymerase. Antiviral Research, 2020;180:104857. PMC7299870. 3'-OMe-UTP: immediate termination; 2'-OMe-UTP: delayed termination; 2'-F-dUTP: no termination. View Source
- [2] Armstrong VW, Eckstein F. Interaction of substrate analogues with Escherichia coli DNA-dependent RNA polymerase. European Journal of Biochemistry, 1976;70(1):33–38. 3'-modified ATP Ki = 2.3 µM; 2'-modified ATP Ki = 2.3 mM. View Source
